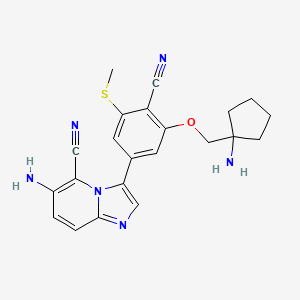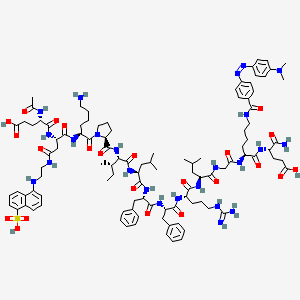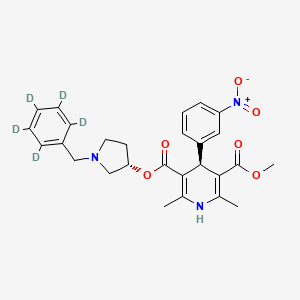
Sik-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sik-IN-2 is a potent inhibitor of salt-inducible kinases, which are a subfamily of the protein kinase AMP-activated protein kinase family. Salt-inducible kinases, including salt-inducible kinase 1, salt-inducible kinase 2, and salt-inducible kinase 3, play crucial roles in various physiological processes such as circadian rhythms, bone formation, skin pigmentation, metabolism, and modulation of inflammatory cytokine production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sik-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
Sik-IN-2 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, in the presence of solvents like ethanol.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study the structure-activity relationship and optimize the compound’s properties .
Scientific Research Applications
Sik-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of salt-inducible kinases in various chemical reactions and pathways.
Biology: Employed in cellular and molecular biology to investigate the functions of salt-inducible kinases in cell signaling and regulation.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases, cancer, and metabolic disorders by modulating the activity of salt-inducible kinases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting salt-inducible kinases
Mechanism of Action
Sik-IN-2 exerts its effects by inhibiting the activity of salt-inducible kinases. The compound binds to the active site of the kinases, preventing their phosphorylation and subsequent activation. This inhibition leads to a reduction in pro-inflammatory cytokine production and an increase in immunoregulatory cytokine production, thereby modulating the immune response and providing therapeutic benefits in inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
Uniqueness of Sik-IN-2
This compound is unique due to its high selectivity and potency against salt-inducible kinases, making it a valuable tool for studying the biological functions of these kinases and their potential therapeutic applications. Its ability to modulate both pro-inflammatory and immunoregulatory cytokine production sets it apart from other kinase inhibitors .
Properties
Molecular Formula |
C22H22N6OS |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
6-amino-3-[3-[(1-aminocyclopentyl)methoxy]-4-cyano-5-methylsulfanylphenyl]imidazo[1,2-a]pyridine-5-carbonitrile |
InChI |
InChI=1S/C22H22N6OS/c1-30-20-9-14(18-12-27-21-5-4-16(25)17(11-24)28(18)21)8-19(15(20)10-23)29-13-22(26)6-2-3-7-22/h4-5,8-9,12H,2-3,6-7,13,25-26H2,1H3 |
InChI Key |
KDPXVKRYHKSBPY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1C#N)OCC2(CCCC2)N)C3=CN=C4N3C(=C(C=C4)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-hydroxy-2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetamide](/img/structure/B12371391.png)


![[(Z)-hexadec-9-enyl] formate](/img/structure/B12371398.png)

![(5R,6S)-3-[(3R)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-5-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12371412.png)

![3-(2-methyl-6-oxo-1H-pyridin-3-yl)-1-[2-methyl-4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)-2H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12371428.png)
![(2S,4R)-1-[(2S)-2-[11-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12371434.png)
![N-hydroxy-7-[4-[4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]triazol-1-yl]heptanamide](/img/structure/B12371438.png)

![[(3S,4S,6S,7S,8S)-4-hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-8-yl] 3-methylbutanoate](/img/structure/B12371451.png)

